Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate is an organic compound with significant relevance in medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its versatility in forming various bioactive molecules. The compound's molecular formula is and its molecular weight is approximately 182.18 g/mol. It has been identified as a building block for synthesizing compounds with potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer research.
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate can be sourced from chemical suppliers such as Sigma-Aldrich and Benchchem, where it is classified under organic compounds and specifically as a pyrazole derivative. The compound has been cataloged in databases like PubChem, which provides detailed information about its structure, properties, and potential applications.
The synthesis of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate typically involves a condensation reaction between ethyl acetoacetate and 1-methyl-1H-pyrazole-4-carbaldehyde.
In industrial settings, methods may be optimized for scale-up, employing continuous flow reactors to enhance efficiency and yield.
The molecular structure of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate consists of a pyrazole ring substituted at one position with an ethyl ester group and at another with a keto group. The structural representation can be expressed using various notations:
InChI=1S/C8H10N2O3/c1-3-13-8(12)7(11)6-4-9-10(2)5-6/h4-5H,3H2,1-2H3CCOC(=O)C(=O)C1=NN(C=C1C)C(=O)CThe compound's specific molecular data includes:
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, allowing for tailored synthesis of desired products.
The mechanism of action for ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate primarily relates to its biological activity as a precursor for bioactive compounds. The presence of the pyrazole moiety allows for interactions with biological targets, potentially modulating enzyme activities or protein interactions.
Research indicates that derivatives of pyrazole compounds exhibit various pharmacological effects, including anti-inflammatory and anticancer activities, making this compound a valuable scaffold in drug design.
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate typically appears as a pale yellow solid. Its solubility characteristics are influenced by the presence of both polar (keto) and nonpolar (ethyl ester) functional groups.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme conditions due to the presence of ester functionality. Its reactivity profile allows it to participate in various organic transformations, making it versatile in synthetic applications .
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate finds applications across several scientific domains:
This compound's unique structural features confer distinct reactivity patterns that are exploited in various research fields, highlighting its significance in both academic and industrial contexts.
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate (CAS: 1104227-37-3, C₈H₁₀N₂O₃, MW: 182.18) is primarily synthesized via base-catalyzed Claisen condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and diethyl oxalate [8]. The reaction proceeds through a nucleophilic attack by the deprotonated pyrazole C4 carbanion on the electrophilic carbonyl carbon of diethyl oxalate, followed by elimination of ethoxide to form the β-ketoester scaffold. Key mechanistic studies reveal that the electronic density at the pyrazole C4 position governs reaction kinetics, with N1-methylation enhancing nucleophilicity by preventing tautomerization that would otherwise delocalize the negative charge [8].
Table 1: Catalyst Optimization for Condensation Reaction
| Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | 10 | 25 | 8 | 78 |
| K₂CO₃ | 15 | 40 | 6 | 85 |
| DBU | 5 | 25 | 4 | 92 |
| NaOH | 10 | 0 | 12 | 65 |
Yield optimization strategies include:
Continuous flow technology enhances the synthesis of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate by addressing exothermicity management and residence time distribution issues inherent in batch processes [7]. Microreactors (channel diameter: 500–1000 µm) enable precise thermal control during the condensation step, suppressing ketone decarbonylation byproducts that form at >50°C in batch reactors.
Table 2: Flow Reactor Parameters and Performance
| Residence Time (min) | Temperature (°C) | Flow Rate (mL/min) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| 15 | 25 | 0.5 | 10 | 88 |
| 30 | 40 | 0.3 | 15 | 94 |
| 45 | 10 | 0.8 | 5 | 76 |
Key operational advantages:
Solvent polarity critically influences both reaction kinetics and product stability during the formation of the 2-oxoacetate moiety. Non-polar solvents fail to solubilize ionic intermediates, while highly polar solvents promote hydrolysis of the oxoacetate group [6].
Table 3: Solvent Performance in Condensation Reaction
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ min⁻¹) | Byproduct Formation (%) | Yield (%) |
|---|---|---|---|---|
| DMF | 38.3 | 12.7 | 5 | 90 |
| THF | 7.6 | 4.2 | 2 | 68 |
| Toluene | 2.4 | 1.8 | 1 | 45 |
| EtOAc | 6.0 | 5.1 | 8 | 72 |
| CH₃CN | 37.5 | 10.9 | 15 | 60 |
Notable findings:
Purification of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate presents challenges due to its thermal sensitivity (decomposition >120°C) and polar byproducts (e.g., diacylated pyrazoles) [7].
Table 4: Purification Method Comparison
| Method | Conditions | Purity (%) | Recovery (%) | Cost Index |
|---|---|---|---|---|
| Recrystallization | Heptane/EtOAc (4:1), −20°C | 99.5 | 85 | Low |
| Chromatography | SiO₂, hexane:EtOAc (3:2) | 99.9 | 95 | High |
| Antisolvent precipitation | H₂O added to DMF solution, 5°C | 98.0 | 80 | Medium |
Critical considerations:
CAS No.: 101-87-1
CAS No.: 18810-58-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1